molecular formula C21H26O5 B606113 Bifidenone CAS No. 2078008-57-6

Bifidenone

Cat. No.: B606113
CAS No.: 2078008-57-6
M. Wt: 358.434
InChI Key: BHTLRQBVGVBCSE-WDUKFBBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bifidenone is a novel natural product identified as a potent tubulin polymerization inhibitor, making it an attractive candidate for anticancer research . It exhibits significant in vitro cytotoxic activity against a broad range of human cancer cell lines . Its research value is highlighted by its performance in murine xenograft models, where certain analogues have demonstrated promising efficacy . Furthermore, studies indicate that this compound possesses significantly more potent in vitro antiproliferative activity against taxane-resistant cell lines compared to paclitaxel, suggesting potential for investigating mechanisms to overcome drug resistance in cancer therapies . Originally isolated in microgram quantities from a natural source, a synthetic route has been developed to enable further research into this compound and its derivatives . The structure-activity relationship of this compound has been explored through the synthesis of numerous analogues, providing insights for the development of advanced preclinical candidates . This product is intended for research use only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

2078008-57-6

Molecular Formula

C21H26O5

Molecular Weight

358.434

IUPAC Name

(6S,7aR)-6-allyl-7a-((S)-1-(3,4-dimethoxyphenyl)propan-2-yl)-7,7a-dihydrobenzo[d][1,3]dioxol-5(6H)-one

InChI

InChI=1S/C21H26O5/c1-5-6-16-12-21(20(11-17(16)22)25-13-26-21)14(2)9-15-7-8-18(23-3)19(10-15)24-4/h5,7-8,10-11,14,16H,1,6,9,12-13H2,2-4H3/t14-,16-,21+/m0/s1

InChI Key

BHTLRQBVGVBCSE-WDUKFBBWSA-N

SMILES

O=C1C=C2OCO[C@@]2([C@@H](C)CC3=CC=C(OC)C(OC)=C3)C[C@@H]1CC=C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+)-Bifidenone;  Bifidenone

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Mechanism of Action

Bifidenone is derived from the plant genus Beilschmiedia and has been characterized as an inhibitor of tubulin polymerization. Its chemical structure allows it to bind effectively to the colchicine site on tubulin, which is crucial for microtubule dynamics during cell division. This binding disrupts normal microtubule function, leading to cell cycle arrest, particularly in the G2/M phase, and ultimately inducing apoptosis in cancer cells .

Anticancer Applications

This compound's primary application lies in its anticancer properties. Research has demonstrated that it exhibits antiproliferative activity against various human cancer cell lines, including:

  • Lung Cancer : NCI-H460 cells show significant sensitivity to this compound treatment, leading to reduced cell viability and increased apoptosis markers like cleaved poly-ADP ribose polymerase .
  • Melanoma : this compound has been tested against M14 and SK-Mel-2 melanoma cells, demonstrating promising results in inhibiting growth .
  • Ovarian and Uterine Cancer : Comparative studies indicate that this compound may be more effective than traditional chemotherapeutics like paclitaxel in certain contexts .

Case Studies and Research Findings

  • In Vitro Studies : In a series of experiments, this compound was shown to inhibit cell proliferation across multiple cancer types. For instance, it caused G2/M phase arrest in NCI-H460 lung cancer cells at concentrations correlating with its IC50 values .
  • In Vivo Efficacy : In murine models, this compound demonstrated significant tumor growth inhibition when administered intraperitoneally. Studies revealed that it outperformed some established treatments, suggesting its potential as a new therapeutic agent .
  • Combination Therapies : this compound has been investigated for use in combination with other anticancer agents, such as platinum-based drugs. This combination may enhance therapeutic efficacy while potentially reducing resistance seen with monotherapies .

Potential Beyond Oncology

Beyond its applications in cancer treatment, this compound shows promise in treating inflammatory disorders due to its ability to inhibit angiogenesis—the formation of new blood vessels—which is a critical process in both tumor growth and inflammatory diseases . This could extend its utility to conditions such as:

  • Gout
  • Familial Mediterranean Fever
  • Multiple Sclerosis

Data Summary Table

Application AreaCell Lines TestedMechanism of ActionKey Findings
Lung CancerNCI-H460Inhibition of tubulin polymerizationInduces apoptosis; G2/M phase arrest
MelanomaM14, SK-Mel-2Disruption of microtubule dynamicsSignificant reduction in cell viability
Ovarian CancerOVCAR8Microtubule inhibitor; apoptosis inductionMore effective than paclitaxel
Inflammatory DisordersVariousAnti-angiogenesisPotential treatment for gout and arthritis

Comparison with Similar Compounds

This compound vs. SQ1274

  • Structure: SQ1274 is an optimized analogue of this compound with modifications enhancing tubulin-binding affinity and metabolic stability .
  • Mechanism: Both bind to the colchicine site on tubulin, destabilizing microtubules. However, SQ1274 exhibits stronger inhibition of ovarian and uterine cancer cell growth (IC₅₀ values 2–5 nM vs. This compound’s 10–15 nM) .
  • Resistance Profile : Unlike taxanes, SQ1274 minimizes P-glycoprotein (P-gp)-mediated drug efflux, a common resistance mechanism in paclitaxel-resistant cells .

This compound vs. Paclitaxel

  • Binding Site: Paclitaxel stabilizes microtubules via the taxane site, while this compound destabilizes them via the colchicine site .
  • Efficacy in Resistant Models: this compound derivatives (e.g., 46b) show 10-fold greater potency than paclitaxel in taxane-resistant cell lines (e.g., OVCAR8) .
  • Toxicity: Paclitaxel’s neurotoxicity and hypersensitivity reactions are well-documented, whereas this compound’s derivatives demonstrate improved tolerability in preclinical models .

This compound vs. Podophyllotoxin Derivatives

  • Target: Podophyllotoxin derivatives (e.g., etoposide) primarily inhibit topoisomerase II, with secondary effects on microtubules. This compound exclusively targets tubulin .

Preclinical Data Comparison

Compound Target Site IC₅₀ (Taxane-Resistant Cells) Murine Xenograft Efficacy (TGI%) Resistance Mechanism Avoidance
This compound Colchicine 10–15 nM 60–70% (45b, 46b) Low P-gp upregulation
SQ1274 Colchicine 2–5 nM 75–85% No P-gp interaction
Paclitaxel Taxane >100 nM 40–50% High P-gp-mediated
Etoposide Topoisomerase II 50–100 nM 55–65% Topo II mutations

TGI% = Tumor Growth Inhibition; Data sourced from murine xenograft studies

Key Advantages of this compound and Derivatives

Overcoming Taxane Resistance : Derivatives like 46b maintain potency in paclitaxel-resistant lines (e.g., ARK1 uterine cancer cells) by bypassing P-gp efflux .

Synergistic Potential: Combining this compound analogues with DNA-damaging agents (e.g., carboplatin) enhances antitumor efficacy in preclinical models .

Structural Flexibility : Synthetic modifications (e.g., sulfonamide groups in 45b) improve pharmacokinetics and blood-brain barrier penetration .

Preparation Methods

Plant Material Selection and Extraction Protocols

Bifidenone was first isolated from Beilschmiedia specimens collected in Gabon. The process involves:

  • Dried Leaf and Stem Processing : Ground plant material undergoes sequential extraction with ethanol-ethyl acetate (1:1 ratio) under sonication and shaking.

  • Solvent Fractionation : Combined filtrates are evaporated to yield crude extracts (22.1 g from leaves, 8.3 g from stems).

  • Chromatographic Purification : Flash chromatography and semipreparative HPLC (C-18 columns, 45% CH₃CN/0.05% TFA) isolate this compound, though epimerization challenges reduced yields.

Key Challenge : Trifluoroacetic acid (TFA) in HPLC solvents caused epimerization, necessitating TFA-free final purification steps to stabilize the compound.

Total Synthesis: A 12-Step Route

Synthetic Strategy Overview

The first total synthesis, reported in 2017, addresses supply limitations through a scalable route starting from 1,4-dioxaspiro[4.5]decan-8-one.

Critical Reaction Steps

StepReaction TypeConditionsOutcomeYield/Critical Data
1Palladium-Catalyzed Aerobic DehydrogenationPd(OAc)₂, O₂, 80°C, 12 hDihydrobenzodioxolone core formationNew methodology established
2AD-mix-β DihydroxylationAD-mix-β, t-BuOH/H₂O, 0°C → RT, 24 hInstallation of two stereocentersDiastereomeric ratio control
3Late-Stage Decarboxylation-AllylationPd(PPh₃)₄, allyl bromide, K₂CO₃, DMFThird stereocenter installation63.4% ee after chiral separation
4Chiral ResolutionCHIRALPAK AD (10% i-PrOH/heptane)Enriched enantiomer (1.5 g)680 mg final this compound

Absolute Stereochemistry : Confirmed via single-crystal X-ray analysis of intermediate 13a .

Optimization and Challenges

Solvent System Refinement

Pharmaceutical formulations for this compound administration were optimized:

  • Parenteral Formulations : 40% propylene glycol, 20% TWEEN-20, 20% PEG400, 20% ethanol (v/v) achieved plasma concentrations >6× IC₅₀ at 30 min post-injection.

  • Stability Studies : Propylene glycol concentrations >25% maintained bioavailability; lower concentrations reduced efficacy.

Structural Analog Development

Structure-activity relationship (SAR) studies identified:

  • Critical Features :

    • Core Structure : Dihydrobenzodioxolone moiety essential for tubulin inhibition.

    • Substitution Patterns : Additional rings or modified aromatic groups diminish activity (e.g., IC₅₀ >5 μg/mL for analogs).

  • Promising Derivatives : Compounds 45b and 46b showed efficacy in xenograft models and taxane-resistant cell lines.

Comparative Analysis: Natural vs. Synthetic Routes

ParameterNatural ExtractionTotal Synthesis
Yield ~79 µg (microgram-scale)Gram-scale production
Scalability Limited by plant availabilityChemically reproducible
Purity Requires TFA-free HPLCHigh enantiomeric excess (ee)
Cost High (rare plant material)Moderate (step-dependent)

Data Tables and Key Findings

Pharmacokinetic Data (Parenteral Administration)

Time Post-InjectionPlasma Concentration (× IC₅₀)Formulation Composition
30 min>6×40% PG, 20% TWEEN-20, 20% PEG400
1 h>3×Same formulation
3 h>1×Same formulation
6 h>4×Same formulation

IC₅₀: Cytotoxicity threshold against NCI-H460 cells.

SAR Insights from Analog Synthesis

AnalogModificationActivity (IC₅₀)
This compoundNative structure0.2–1.0 μg/mL (various cell lines)
Analog (FIG. 2)Additional ring junction>5 μg/mL
Analog (FIG. 2)Modified aromatic substitution>5 μg/mL
Compound 46bOptimized side-chainEnhanced activity vs. paclitaxel

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bifidenone
Reactant of Route 2
Bifidenone

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